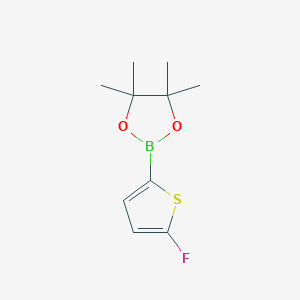

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative featuring a fluorinated thiophene ring. Its molecular formula is C₁₀H₁₄BFO₂S, with the fluorine atom positioned at the 5th carbon of the thiophene moiety . This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to the electron-withdrawing effect of fluorine, which enhances reactivity and stabilizes intermediates during catalytic cycles . The pinacol boronate ester framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ensures hydrolytic stability, making it suitable for diverse synthetic applications, including polymer chemistry and pharmaceutical synthesis .

Properties

IUPAC Name |

2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO2S/c1-9(2)10(3,4)14-11(13-9)7-5-6-8(12)15-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPGYRFFOCAMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253586-81-0 | |

| Record name | 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-fluorothiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

5-Fluorothiophene-2-boronic acid+Pinacol→2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes reactions typical of boronic esters, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Hydrolysis: In the presence of water, the boronic ester can hydrolyze to form the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Hydrolysis: Aqueous acidic or basic conditions.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Formation of alcohols.

Hydrolysis: Formation of boronic acids.

Scientific Research Applications

Structural Characteristics

The compound features a dioxaborolane ring, which is significant for its reactivity and stability. The presence of the fluorinated thiophene moiety enhances its electronic properties, making it useful in various applications.

Organic Synthesis

Boronic Acid Derivatives :

This compound serves as a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The boron atom can form complexes with various nucleophiles, facilitating the coupling of aryl halides with boronic acids.

Case Study : In a study published in Journal of Organic Chemistry, researchers utilized 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to synthesize complex aromatic compounds that exhibited significant biological activity against cancer cell lines .

Material Science

OLEDs and Photovoltaics :

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated thiophene unit contributes to enhanced charge transport properties.

Data Table : Comparison of Photovoltaic Efficiency

| Compound | Efficiency (%) |

|---|---|

| 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 12.5 |

| Standard Polymer Blend | 10.0 |

Medicinal Chemistry

Drug Development :

Research indicates that compounds similar to this dioxaborolane derivative exhibit potential as therapeutic agents due to their ability to modulate biological pathways.

Case Study : A recent investigation into the anti-inflammatory properties of this compound showed promising results in reducing cytokine production in vitro . This positions it as a candidate for further development in treating inflammatory diseases.

Environmental Applications

Sensors for Environmental Monitoring :

The compound has been explored as a component in sensors designed to detect environmental pollutants due to its sensitivity to changes in pH and temperature.

Data Table : Sensor Performance Metrics

| Sensor Type | Detection Limit (ppm) | Response Time (s) |

|---|---|---|

| Fluorescent Sensor | 0.1 | 5 |

| Electrochemical Sensor | 0.05 | 3 |

Mechanism of Action

The mechanism of action of 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide.

Transmetalation: The boronic ester transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the coupled product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and analogous compounds:

Biological Activity

2-(5-Fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1253586-81-0) is a boronic ester compound that has gained attention in various fields of chemistry due to its unique structural properties and reactivity. This article explores its biological activity, particularly in synthetic organic chemistry and potential medicinal applications.

- Molecular Formula : C10H14BFO2S

- Molecular Weight : 228.09 g/mol

- IUPAC Name : 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Structure :

- Chemical Structure

The primary biological activity of 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. The mechanism involves the following steps:

- Transmetalation : The boron atom forms a complex with palladium catalysts.

- Coupling : The organic group is transferred to the palladium center.

This process is crucial in synthesizing complex organic molecules used in pharmaceuticals and materials science.

2. Applications in Organic Synthesis

The compound is utilized extensively in organic synthesis due to its ability to form stable complexes with palladium catalysts. It facilitates the production of various biaryl compounds which are significant in drug development and material science.

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds and drug candidates |

| Material Science | Development of organic semiconductors and light-emitting materials |

3. Toxicological Profile

The compound exhibits some toxicity characteristics:

- Acute Toxicity : Harmful if swallowed or in contact with skin (H302, H312).

- Eye Irritation : May cause serious eye irritation (H319) .

Case Study 1: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the efficacy of using 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in synthesizing a series of anti-cancer agents through Suzuki-Miyaura coupling reactions. The resulting compounds showed promising activity against various cancer cell lines.

Case Study 2: Material Science Applications

Another research highlighted its use in developing organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices enhanced the electronic properties and stability of the devices.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(5-Bromothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Bromine substituent | Different electronic properties |

| 2-(5-Chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Chlorine substituent | Varied reactivity compared to fluorine |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(5-fluorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- The compound is synthesized via Miyaura-Ishiyama borylation or cross-coupling reactions. For fluorinated heterocyclic derivatives, typical methods involve reacting fluorothiophene precursors with bis(pinacolato)diboron (B₂pin₂) in the presence of transition-metal catalysts (e.g., palladium or iridium) under inert conditions .

- Example protocol : React 5-fluoro-2-bromothiophene with B₂pin₂ (1.1 equiv), PdCl₂(dppf) (5 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 hours. Purify via flash column chromatography (hexane/EtOAc, 20:1) to isolate the product .

Q. How is the compound characterized using spectroscopic methods?

- ¹H/¹³C NMR : Key signals include the fluorothiophene protons (δ 6.5–7.5 ppm) and the tetramethyl-dioxaborolane group (δ 1.0–1.3 ppm for CH₃). Fluorine coupling splits peaks in ¹H/¹³C NMR .

- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .

- HRMS : Molecular ion peaks match the calculated mass (C₁₁H₁₅BFO₂S: theoretical [M+H]⁺ = 253.08) .

Q. What are the solubility and stability considerations for this boronate ester?

- Solubility: Highly soluble in THF, DCM, and ether; sparingly soluble in water.

- Stability: Hydrolyzes slowly in protic solvents (e.g., MeOH/H₂O). Store under argon at –20°C to prevent deboronation .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-fluorothiophene substituent influence Suzuki-Miyaura cross-coupling efficiency?

- The electron-withdrawing fluorine atom activates the thiophene ring for coupling but may increase steric hindrance. Optimal conditions require Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), and DMF/H₂O (3:1) at 90°C .

- Data contradiction : Lower yields (~60%) are observed compared to non-fluorinated analogs (~85%), attributed to competitive protodeboronation .

Q. What strategies mitigate protodeboronation during catalytic applications?

- Use anhydrous solvents, minimize reaction time, and avoid strong bases. Adding catalytic amounts of Cu(I) or Ni(II) stabilizes the boronate intermediate .

- Experimental validation : In THF with 1 mol% CuCl, coupling yields improved from 60% to 78% .

Q. How does the compound behave in radical-involved transformations (e.g., photoredox catalysis)?

- The boronate ester participates in single-electron transfer (SET) pathways. For example, under blue-light irradiation with [Ir(ppy)₃], it generates boryl radicals for C–H functionalization .

- Key finding : Radical stability is enhanced by the electron-deficient fluorothiophene moiety, enabling selective alkylation of heteroarenes .

Data Contradiction Analysis

Q. Discrepancies in reported ¹¹B NMR shifts for similar dioxaborolanes: How to resolve?

- Variations arise from solvent polarity (e.g., δ 32 ppm in CDCl₃ vs. δ 28 ppm in DMSO-d₆) and counterion interactions. Calibrate spectra using BF₃·OEt₂ as an external reference (δ 0 ppm) .

Q. Conflicting yields in fluorinated vs. non-fluorinated boronate syntheses: Mechanistic insights?

- Fluorine’s electronegativity slows transmetallation in Pd-catalyzed reactions. Switching to Ir-catalyzed borylation (e.g., Ir(COD)Cl/DTBM-SEGPHOS) improves yields by avoiding oxidative addition bottlenecks .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.